(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Synthesis
The compound is synthesized through a multi-step process involving the condensation of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives with 3,5,7-trimethylbenzo[d]thiazole. The synthesis typically employs methods such as Knoevenagel condensation or other coupling reactions to achieve the desired ylidene structure.
Antidepressant Activity
Research has shown that related compounds exhibit significant binding affinities at serotonin receptors (5-HT1A and 5-HT2A), which are crucial for antidepressant activity. For instance, a series of benzoxazole/benzothiazole derivatives demonstrated high affinities for these receptors with notable antidepressant-like effects in animal models such as the forced swimming test (FST) and tail suspension test (TST) . Specifically, compounds with structural similarities to our compound of interest have shown IC50 values in the low nanomolar range for receptor binding.
Compound | Receptor | Ki (nM) | Activity |
---|---|---|---|
8g | 5-HT1A | 17 | Antidepressant-like |
8g | 5-HT2A | 0.71 | Antidepressant-like |
PARP1 Inhibition
Another significant aspect of the compound's biological activity is its potential as a PARP1 inhibitor. In vitro evaluations have indicated that derivatives related to our compound can inhibit PARP1 enzyme activity effectively. For example, one study identified lead compounds with IC50 values ranging from 0.88 μM to 12 μM against PARP1 . This suggests that this compound could exhibit similar inhibitory properties.
Compound | PARP1 IC50 (μM) |
---|---|
Lead Compound 4 | 5.8 |
Lead Compound 10 | 0.88 |
Case Studies
In a comparative study of various benzodioxine derivatives, it was found that modifications on the benzodioxine core significantly influenced biological activity. For instance, introducing different substituents on the aromatic rings altered both binding affinities and inhibitory activities against target enzymes like PARP1.
Example Case Study
A specific case study focused on the antitumor activity of benzodioxine derivatives against HepG2 cancer cell lines demonstrated that certain modifications led to enhanced cytotoxicity and apoptosis induction . This highlights the potential therapeutic applications of compounds similar to this compound in oncology.
Properties
IUPAC Name |
N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-8-12(2)17-13(9-11)21(3)19(25-17)20-18(22)16-10-23-14-6-4-5-7-15(14)24-16/h4-9,16H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXSQFJNWDLVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.